

Structure Elucidation of N-4-biphenyl-4-bromobenzamide: A Multi-Spectroscopic Approach

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Compound of Interest

Compound Name: *N-4-biphenyl-4-bromobenzamide*

Cat. No.: *B3559528*

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Abstract

The unambiguous determination of a chemical structure is the bedrock of all chemical and pharmaceutical research. **N-4-biphenyl-4-bromobenzamide**, a member of the benzanilide class of compounds, represents a molecule with potential applications in materials science and as an intermediate in drug discovery.^{[1][2]} This technical guide provides a comprehensive, field-proven workflow for its complete structure elucidation. We move beyond a simple listing of techniques to explain the causal logic behind the analytical sequence, demonstrating how a multi-spectroscopic approach—integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—creates a self-validating system for structural confirmation. This document serves as a practical resource for researchers, detailing experimental protocols, predicted data, and the interpretive logic required to confidently assign the structure.

The Strategic Imperative: Why a Multi-Spectroscopic Workflow?

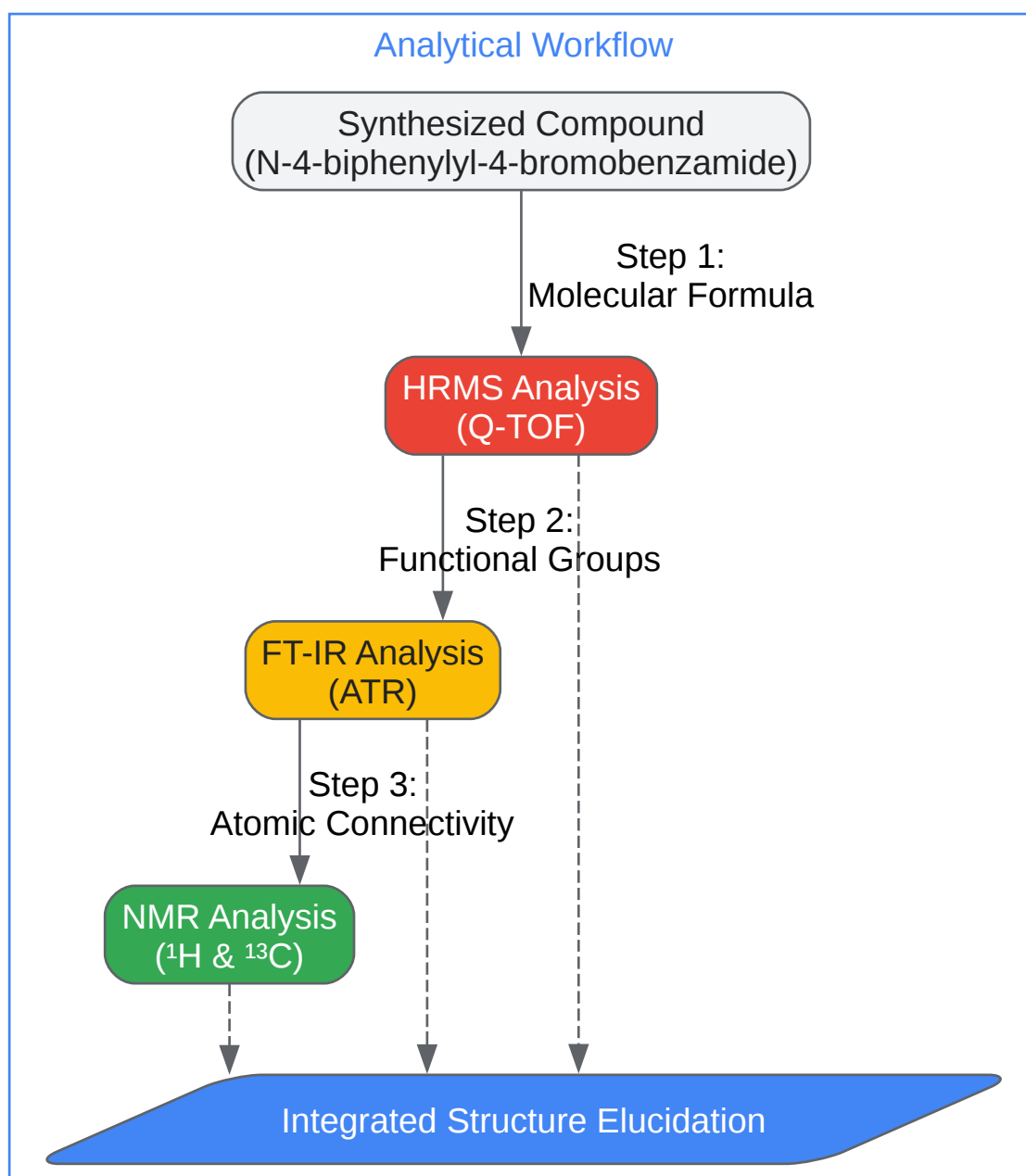
The structural characterization of a novel or synthesized compound is not a linear process but an integrative one. Each analytical technique provides a unique and orthogonal piece of the structural puzzle. Relying on a single method can lead to ambiguity, while a combined approach provides layers of confirmation, ensuring the highest degree of scientific integrity.

Our investigation into the structure of **N-4-biphenyl-4-bromobenzamide** follows a deliberate and logical progression. We begin with Mass Spectrometry to define the molecular formula, the most fundamental characteristic. Next, we employ IR Spectroscopy to rapidly identify the key functional groups, confirming the compound class. Finally, we utilize the unparalleled resolving power of NMR Spectroscopy to map the precise connectivity of the atomic framework.

Proposed Structure:



*Figure 1: Proposed chemical structure of **N-4-biphenyl-4-bromobenzamide**.*



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A logical workflow for unambiguous structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Formula

Expertise & Experience: The initial and most critical step in structure elucidation is to determine the elemental composition. Low-resolution mass spectrometry provides nominal mass, but

High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) is essential for calculating a high-accuracy molecular formula. The presence of bromine, with its two nearly equally abundant isotopes (^{79}Br and ^{81}Br), provides an unmistakable isotopic pattern that serves as an internal validation of the result.

Experimental Protocol: HRMS

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source is used.
- **Sample Preparation:** A dilute solution of the sample is prepared (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** The solution is infused directly into the ESI source in positive ion mode. The instrument is calibrated to ensure high mass accuracy (< 5 ppm). Data is acquired over a mass range of m/z 100-1000.

Data Presentation: Expected HRMS Data

The molecular formula for **N-4-biphenyl-4-bromobenzamide** is $\text{C}_{19}\text{H}_{14}\text{BrNO}$.

Ion	Calculated m/z (^{79}Br)	Calculated m/z (^{81}Br)	Relative Abundance
$[\text{M}+\text{H}]^+$	364.0335	366.0315	~1:1
$[\text{M}+\text{Na}]^+$	386.0155	388.0134	~1:1

Trustworthiness: The observation of a pair of peaks for the protonated molecule ($[\text{M}+\text{H}]^+$) separated by approximately 2 m/z units and with nearly equal intensity is a definitive signature for a molecule containing a single bromine atom. High-accuracy mass measurement of both isotopic peaks that match the calculated values within 5 ppm provides extremely high confidence in the assigned molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups within a molecule. For **N-4-biphenyl-4-bromobenzamide**, we expect to see characteristic absorptions for the secondary amide linkage (N-H and C=O bonds) and the aromatic rings, confirming the compound belongs to the benzanilide class.[3][4]

Experimental Protocol: FT-IR

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied with the anvil to ensure good contact.
- Data Acquisition: A background spectrum of the clean ATR crystal is collected first. The sample spectrum is then acquired over a range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} . [5][6]

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium, Sharp	N-H stretch (Amide II)
~3050	Medium	Aromatic C-H stretch
~1660	Strong	C=O stretch (Amide I)[4]
~1600, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1540	Medium	N-H bend (Amide II)
~1240	Medium	C-N stretch
~840	Strong	para-disubstituted ring C-H bend
~760, ~690	Strong	Monosubstituted ring C-H bend
~1070	Medium	C-Br stretch

Trustworthiness: The simultaneous presence of a strong carbonyl (C=O) stretch around 1660 cm^{-1} and a sharp N-H stretch around 3300 cm^{-1} is strong and direct evidence of the secondary amide functional group. The additional characteristic aromatic C-H and C=C stretches further corroborate the proposed benzanilide framework.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for definitive structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons. ^1H NMR reveals the proton framework, while ^{13}C NMR maps the carbon skeleton. The combination provides an unambiguous blueprint of the molecule.

Experimental Protocol: NMR

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[7]
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[7][8]
- ^1H NMR Acquisition: The spectrum is acquired with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.
- ^{13}C NMR Acquisition: The spectrum is acquired with proton decoupling, a 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[8]

^1H NMR Data Analysis

The ^1H NMR spectrum is expected to show distinct signals for the amide proton and the protons on the three aromatic rings.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~10.2	s	1H	NH	Amide protons are highly deshielded and often appear as broad singlets.
~7.90	d	2H	H-2', H-6'	Ortho to the electron-withdrawing C=O group, highly deshielded.
~7.75	d	2H	H-2, H-6	Ortho to the amide nitrogen on the biphenyl moiety.
~7.70	d	2H	H-2'', H-6''	Protons on the terminal phenyl ring.
~7.65	d	2H	H-3', H-5'	Ortho to the bromine atom.
~7.45	t	2H	H-3'', H-5''	Meta protons on the terminal phenyl ring.
~7.35	t	1H	H-4''	Para proton on the terminal phenyl ring.
~7.25	d	2H	H-3, H-5	Meta to the amide nitrogen on the biphenyl moiety.

^{13}C NMR Data Analysis

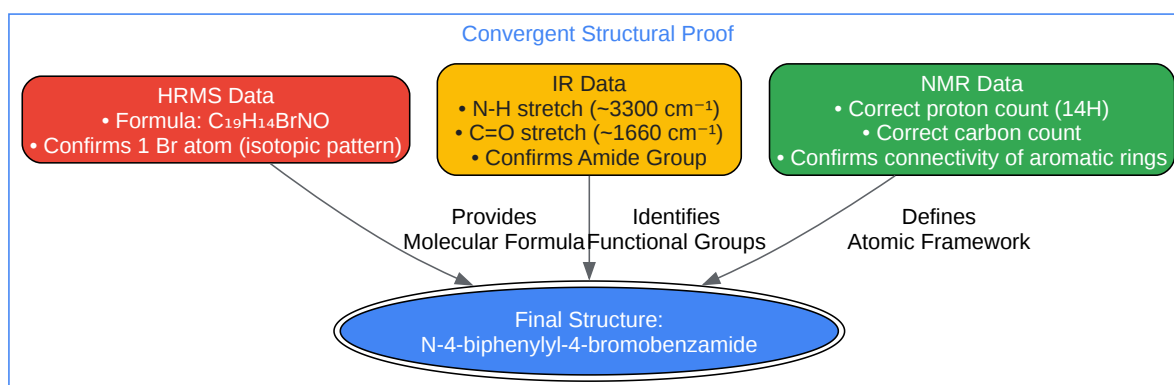
The ^{13}C NMR spectrum will confirm the number of unique carbon environments. Due to symmetry, fewer than 19 signals are expected.

Predicted δ (ppm)	Assignment	Rationale
~165.5	C=O	Carbonyl carbons are highly deshielded.
~140.0	C-4	Quaternary carbon of the biphenyl attached to the second ring.
~138.5	C-1	Quaternary carbon of the biphenyl attached to the amide.
~137.0	C-1''	Quaternary carbon of the terminal phenyl ring.
~133.5	C-1'	Quaternary carbon of the bromophenyl ring.
~132.0	C-3', C-5'	Carbons ortho to the bromine atom.
~129.5	C-2', C-6'	Carbons meta to the bromine atom.
~129.0	C-3'', C-5''	Meta carbons of the terminal phenyl ring.
~128.0	C-2, C-6	Carbons ortho to the amide nitrogen.
~127.5	C-4''	Para carbon of the terminal phenyl ring.
~127.0	C-2'', C-6''	Ortho carbons of the terminal phenyl ring.
~126.0	C-4'	ipso-Carbon attached to Bromine.
~121.0	C-3, C-5	Carbons meta to the amide nitrogen.

Trustworthiness: The integration values in the ^1H NMR spectrum must sum to the number of protons in the molecular formula (14H). The number of signals in the ^{13}C NMR spectrum must correspond to the number of chemically non-equivalent carbons. The chemical shifts and splitting patterns must be consistent with established electronic (inductive and resonance) effects of the amide, bromo, and phenyl substituents.

Integrated Data Synthesis: Confirming the Structure

No single technique provides the complete picture. The power of this workflow lies in the convergence of all data points to support a single, unambiguous structure.



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How data from orthogonal techniques converge for proof.

The process is self-validating:

- HRMS provides the molecular formula $\text{C}_{19}\text{H}_{14}\text{BrNO}$.
- IR confirms the presence of the key secondary amide functional group and aromatic rings.

- ^1H NMR confirms the presence of 14 protons, and their chemical shifts and splitting patterns are consistent with a 4-bromobenzoyl group attached to a 4-aminobiphenyl group.
- ^{13}C NMR confirms the carbon skeleton, including the highly deshielded carbonyl carbon and the correct number of aromatic carbons for the proposed structure.

Each piece of evidence reinforces the others, leading to the confident and unambiguous elucidation of the structure as **N-4-biphenyl-4-bromobenzamide**.

Conclusion

The structure elucidation of **N-4-biphenyl-4-bromobenzamide** serves as a clear example of the necessity for a rigorous, multi-spectroscopic workflow in modern chemical science. By logically sequencing High-Resolution Mass Spectrometry, FT-IR Spectroscopy, and NMR Spectroscopy, researchers can build a self-validating case for a proposed structure. This approach, grounded in the fundamental principles of each technique, ensures the highest level of scientific integrity and provides the solid foundation required for subsequent research and development.

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